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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218

Daurisoline-d2: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline-d2 is the deuterated analog of Daurisoline, a bis-benzylisoquinoline alkaloid
isolated from the rhizomes of Menispermum dauricum.[1][2] This technical guide provides a
comprehensive overview of the known physical and chemical properties of Daurisoline-d2,
drawing heavily on the well-characterized data of its parent compound, Daurisoline. The
document detalils its structural characteristics, physicochemical parameters, and solubility
profiles. Furthermore, it elucidates the significant biological activities of Daurisoline, including
its roles as an hERG channel inhibitor and a potent autophagy blocker, with implications for
cancer research and cardiology.[3][4] Detailed experimental protocols and relevant signaling
pathways are also presented to support further investigation and application of this compound
in a research and development setting.

Physicochemical Properties

The physical and chemical properties of Daurisoline-d2 are largely analogous to those of
Daurisoline, with the primary distinction being its increased molecular weight due to the
inclusion of two deuterium atoms.
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Structural Information

Property Value Source

(1R)-1-[[3-[4-[[(1R)-6,7-
dimethoxy-2-methyl-3,4-
dihydro-1H-isoquinolin-1-
Chemical Name ylmethyllphenoxy]-4- Inferred from Daurisoline
hydroxyphenyllmethyl]-6-
methoxy-2-methyl-3,4-dihydro-
1H-isoquinolin-7-ol-d2

Molecular Formula C37H40D2N20s [1]

Molecular Weight 612.75 g/mol Calculated
Not available (Unlabeled:

CAS Number [5]
70553-76-3)

Appearance White to off-white solid powder  [3][6]

OC1=C([2H])C2=C(C=C10C)
CCN(C)

SMILES [C@@H]2CC3=CC([2H])=C(O "
)C(OC4=CC=C(C[C@H]5N(C)
CCC6=C5C=C(OC)C(OC)=C6

)C=C4)=C3

Physicochemical Data
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Property Value Source

) ) 96-102 °C (containing 1/3
Melting Point [7]
molecule of cyclohexane)

Boiling Point 724.5 £ 60.0 °C (Predicted) [6]
pKa 9.31 + 0.45 (Predicted) [6]
XLogP3-AA 6.4 [5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor

ydrog p 3 [5]
Count

Solubility

Daurisoline exhibits solubility in a range of organic solvents. The following data for Daurisoline
is expected to be directly applicable to Daurisoline-d2 for laboratory use.

Solvent Solubility Source
DMSO =10 mg/mL [4]

64 mg/mL (104.79 mM) [8]

100 mg/mL (163.73 mM) [8]

Chloroform Soluble 9]
Dichloromethane Soluble [9]

Ethyl Acetate Soluble [9]
Acetone Soluble 9]
Ethanol 2 mg/mL [4]
DMSO:PBS (pH 7.2) (1:10) 0.09 mg/mL [4]

Experimental Protocols
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In Vitro Solubility Preparation

Objective: To prepare a stock solution of Daurisoline for in vitro experiments.
Protocol:
e Add each solvent sequentially:

10% DMSO

[¢]

[e]

40% PEG300

5% Tween-80

[e]

45% Saline

o

e Ensure each component is fully dissolved before adding the next.
e The resulting solution should be clear with a solubility of > 2.5 mg/mL (4.09 mM).[3]
Alternative Protocol:
e Add each solvent sequentially:
o 10% DMSO
o 90% (20% SBE-B-CD in Saline)
e Ensure each component is fully dissolved before adding the next.

e The resulting solution should be clear with a solubility of > 2.5 mg/mL (4.09 mM).[3]

In Vivo Formulation

Objective: To prepare a formulation of Daurisoline suitable for in vivo animal studies.
Protocol:

» Add each solvent sequentially:
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o 10% DMSO

o 90% Corn Oll

e Ensure each component is fully dissolved before adding the next.
e The resulting solution should be clear with a solubility of > 2.5 mg/mL (4.09 mM).[3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the
day of use.[3]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Daurisoline on cancer cell lines.

Protocol:

Seed cells (e.g., HelLa) at a density of 7,000 cells per well in 96-well plates in DMEM
supplemented with 1% serum.

 After cell attachment, treat the cells with varying concentrations of Daurisoline for the desired
time period.

e Following treatment, add 20 pyL of MTT solution (2.5 mg/mL in PBS) to each well.
 Incubate the plates for an additional 4 hours at 37°C.
e Dissolve the resulting formazan precipitate in 100 pL of DMSO.

o Measure the optical density at 572 nm using a microplate reader to determine cell viability.
[10]

Biological Activity and Signaling Pathways

Daurisoline has been identified as a compound with significant biological activities, primarily as
a human Ether-a-go-go-Related Gene (hERG) channel blocker and a potent inhibitor of
autophagy.[3][11] These activities underpin its potential therapeutic applications in
antiarrhythmic and anti-cancer treatments.
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hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG potassium channel, which is crucial for
cardiac repolarization. This activity is responsible for its observed antiarrhythmic effects.[9] It
has been shown to inhibit the hERG current in a concentration- and voltage-dependent
manner.[9]

Autophagy Inhibition

Daurisoline is a potent autophagy blocker.[11] It impairs autophagic flux at a late stage by
inhibiting the fusion of autophagosomes with lysosomes and reducing lysosomal protease
activity.[11][12] This mechanism is significant in cancer therapy, as inhibiting autophagy can
sensitize cancer cells to chemotherapeutic agents.[11]

Signaling Pathways

Daurisoline has been shown to modulate several key signaling pathways implicated in cancer
progression:

o PIBK/AKT/mTOR Pathway: In glioma cells, Daurisoline suppresses autophagy by mediating
the PISBK/AKT/mTOR pathway, thereby inhibiting tumor progression and increasing sensitivity
to temozolomide.[12]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.chemfaces.com/natural/Daurisoline-CFN90534.html
https://www.chemfaces.com/natural/Daurisoline-CFN90534.html
https://pubmed.ncbi.nlm.nih.gov/29100416/
https://pubmed.ncbi.nlm.nih.gov/29100416/
https://pubmed.ncbi.nlm.nih.gov/38460907/
https://pubmed.ncbi.nlm.nih.gov/29100416/
https://pubmed.ncbi.nlm.nih.gov/38460907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Daurisoline

inhibits

Autophagy

promotes

Glioma Progression

Click to download full resolution via product page

Daurisoline inhibits the PISBK/AKT/mTOR pathway.

¢ AKT-HK2 Axis: In lung cancer, Daurisoline targets glycolysis and reduces the protein level of
hexokinase 2 (HK2) by directly binding to AKT and antagonizing the AKT-GSK3(3-c-Myc-HK?2
signaling axis.[13]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b12365218?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11660295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Daurisoline

inhibits

inhibits

inhibits

promotes

HK2

promotes

Glycolysis

promotes

Lung Cancer
Progression

Click to download full resolution via product page

Daurisoline antagonizes the AKT-HK2 signaling axis.
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* JAK2/STAT3 Signaling Pathway: In pancreatic cancer, Daurisoline binds to PPARa,
preventing its ubiquitination-mediated degradation. The increased stability of PPARa leads to

the suppression of the JAK2/STAT3 signaling pathway, thereby inhibiting cancer cell
progression.[14]
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Daurisoline inhibits the JAK2/STAT3 pathway.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the analysis of Daurisoline utilizes the following conditions:

* Mobile Phase: Acetonitrile-water-triethylamine (18:82:0.28), adjusted to pH 3 with phosphoric
acid.

e Detection Wavelength: 284 nm.[7]

Mass Spectrometry

The metabolic profile of Daurisoline has been investigated in rats using Ultra-High-Performance
Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive
Orbitrap MS).[15] This technique allows for the identification of various metabolites and
provides insights into the metabolic pathways of the compound in vivo.[15]

Sample Preparation Analytical Workflow Outcome

Intragastric » | Biological Sample . Q-Exactive Orbitrap . Metabolite
Administration = Collection UAFLE Sepeeiton Mass Spectrometry DRV ATERES Identification

Click to download full resolution via product page

Workflow for Daurisoline metabolite analysis.

Conclusion

Daurisoline-d2, as a stable isotope-labeled internal standard, is an invaluable tool for the
quantitative analysis of Daurisoline in complex biological matrices. The comprehensive data
presented in this guide on the physical, chemical, and biological properties of Daurisoline
provides a solid foundation for researchers and drug development professionals. The detailed
experimental protocols and elucidated signaling pathways offer practical guidance for future
studies aimed at exploring the full therapeutic potential of this promising natural product
derivative. The continued investigation into its mechanisms of action is warranted to advance
its development as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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